2-methoxy-N-(naphthalen-1-yl)-5-[1-(propan-2-yl)-1H-tetrazol-5-yl]benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a methoxy group at the 2-position, a naphthalen-1-yl substituent on the sulfonamide nitrogen, and a 1-(propan-2-yl)-1H-tetrazol-5-yl group at the 5-position of the benzene ring. Its structure combines aromatic, heterocyclic, and sulfonamide moieties, which are common in medicinal chemistry for targeting enzymes or receptors.
Properties
Molecular Formula |
C21H21N5O3S |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-methoxy-N-naphthalen-1-yl-5-(1-propan-2-yltetrazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H21N5O3S/c1-14(2)26-21(22-24-25-26)16-11-12-19(29-3)20(13-16)30(27,28)23-18-10-6-8-15-7-4-5-9-17(15)18/h4-14,23H,1-3H3 |
InChI Key |
FKZOPQOTIOWUBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NN=N1)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(naphthalen-1-yl)-5-[1-(propan-2-yl)-1H-tetrazol-5-yl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the naphthalene and benzenesulfonamide precursors. The key steps include:
Naphthalene Derivative Preparation: The naphthalene ring is functionalized with a methoxy group and an amine group.
Tetrazole Ring Formation: The tetrazole ring is synthesized through a cyclization reaction involving an azide and a nitrile.
Coupling Reaction: The naphthalene derivative is coupled with the tetrazole ring under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(naphthalen-1-yl)-5-[1-(propan-2-yl)-1H-tetrazol-5-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the naphthalene and benzenesulfonamide rings.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-methoxy-N-(naphthalen-1-yl)-5-[1-(propan-2-yl)-1H-tetrazol-5-yl]benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(naphthalen-1-yl)-5-[1-(propan-2-yl)-1H-tetrazol-5-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Substituent Effects
The compound’s uniqueness lies in its combination of a sulfonamide backbone , naphthalene system , and isopropyl-substituted tetrazole . Below is a comparison with analogs from the evidence:
Table 1: Structural and Molecular Comparisons
Note: The target compound’s molecular formula and weight are inferred from its structure, as explicit data are unavailable in the evidence.
Functional Group Analysis
Tetrazole vs. Oxazole
- The target’s tetrazole ring (a nitrogen-rich heterocycle) contrasts with oxazole-based analogs (e.g., compounds 28–30 in ). Tetrazoles are known for metabolic stability and metal-coordination capabilities, making them advantageous in drug design compared to oxazoles, which are more prone to hydrolysis .
Sulfonamide Backbone
- The sulfonamide group in the target is absent in compounds 28–30 () and J034-1715 ().
Naphthalene Substituent
Physicochemical and Pharmacokinetic Implications
Biological Activity
2-methoxy-N-(naphthalen-1-yl)-5-[1-(propan-2-yl)-1H-tetrazol-5-yl]benzenesulfonamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique combination of a naphthalene ring, a tetrazole moiety, and a sulfonamide group, which may contribute to its diverse biological effects.
The molecular formula of this compound is with a molecular weight of 423.5 g/mol. Its structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C21H21N5O3S |
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | 2-methoxy-N-naphthalen-1-yl-5-(1-propan-2-yltetrazol-5-yl)benzenesulfonamide |
| InChI Key | FKZOPQOTIOWUBD-UHFFFAOYSA-N |
The biological activity of 2-methoxy-N-(naphthalen-1-yl)-5-[1-(propan-2-yl)-1H-tetrazol-5-yl]benzenesulfonamide is attributed to its ability to interact with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various cellular responses, including apoptosis and cell cycle arrest.
Anticancer Properties
Recent studies have indicated that compounds containing tetrazole and naphthalene structures exhibit significant anticancer activity. For instance, a study highlighted that derivatives similar to 2-methoxy-N-(naphthalen-1-yl)-5-[1-(propan-2-yl)-1H-tetrazol-5-yl]benzenesulfonamide showed promising results against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 0.19 ± 0.04 |
| A549 (Lung) | 0.23 ± 0.05 |
| MCF-7 (Breast) | 0.42 ± 0.07 |
These findings suggest that the compound may inhibit tubulin polymerization, a critical process in cancer cell division, leading to cell cycle arrest and subsequent apoptosis through caspase activation .
Antimicrobial Activity
In addition to anticancer properties, the compound has been investigated for its antimicrobial effects. Preliminary data suggest that it may possess activity against various bacterial strains, although specific IC50 values and mechanisms remain under investigation.
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Study on Naphthalene Derivatives : A research study demonstrated that naphthalene derivatives with sulfonamide groups exhibited enhanced cytotoxicity against cancer cells compared to their non-sulfonamide counterparts. The study utilized both in vitro assays and molecular docking simulations to elucidate the interaction between these compounds and tubulin .
- Tetrazole Hybrid Compounds : Another investigation focused on tetrazole hybrids, revealing that modifications in their structure could significantly alter their biological activity, particularly in terms of anticancer efficacy and selectivity towards cancerous versus normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
